4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a pyridinyl-thiazolyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated pyridine compound under basic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with an ethyl halide.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole-ethyl intermediate with 4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-hydroxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide.
Reduction: 4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzylamine.
Substitution: 4-nitro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide.
Scientific Research Applications
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]benzamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
4-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]benzamide: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide: Similar structure but with a thiazol-5-yl group instead of thiazol-4-yl.
Uniqueness
The uniqueness of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
IUPAC Name |
4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-4-13(5-7-16)17(22)20-10-8-15-12-24-18(21-15)14-3-2-9-19-11-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZRUAPDSTZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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